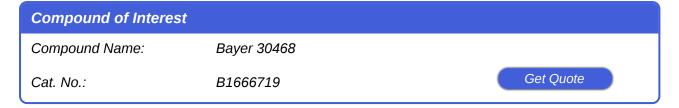


Comparative analysis of Bayer 30468 and carbaryl toxicity

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A Comparative Toxicological Analysis of Methiocarb (Bayer 30468) and Carbaryl

Introduction

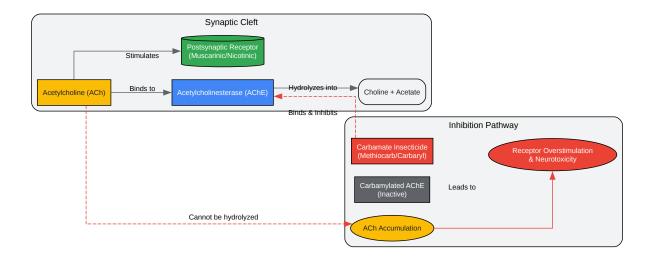
Methiocarb, also known by its Bayer development code **Bayer 30468**, and Carbaryl are both carbamate insecticides widely used in agriculture and other applications.[1][2] Both compounds exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[2][3] This guide provides a comparative analysis of their toxicity, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Acetylcholinesterase Inhibition

Both methiocarb and carbaryl are classified as acetylcholinesterase inhibitors.[1][2][3] Their mechanism of action involves the reversible carbamylation of the serine hydroxyl group at the active site of the AChE enzyme.[4] This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[2][4] The resulting overstimulation of muscarinic and nicotinic ACh receptors leads to a cascade of toxic effects, manifesting as signs of cholinergic crisis.[4][5] Common symptoms of poisoning include excessive salivation, lacrimation, muscle tremors, convulsions, and in severe cases, paralysis and death due to respiratory failure.[5][6][7] While the mechanism is similar to that of



organophosphates, the inhibition by carbamates is typically reversible, leading to a shorter duration of toxicity.[4]



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Caption: Signaling pathway of acetylcholinesterase (AChE) inhibition by carbamates.

Quantitative Toxicity Comparison

The acute toxicity of a compound is often expressed as the LD50 (Lethal Dose, 50%), which is the dose required to kill 50% of a tested population. A lower LD50 value indicates higher toxicity. The following tables summarize the acute oral and dermal LD50 values for methiocarb and carbaryl in various species.

Table 1: Acute Oral Toxicity (LD50)



Species	Methiocarb (mg/kg)	Carbaryl (mg/kg)	Comparative Toxicity
Rat	9 - 135[5]	225 - 850[8][9]	Methiocarb is significantly more toxic
Mouse	52 - 58[1 0]	100 - 650[8]	Methiocarb is more toxic
Guinea Pig	40[10]	250[8]	Methiocarb is significantly more toxic
Rabbit	-	710[6][7][8]	Data not available for Methiocarb
Dog	-	500 - 759[6][8]	Data not available for Methiocarb
Cat	-	125 - 250[6][7][8]	Data not available for Methiocarb
Birds (general)	5 - 10[11]	>2000[6][7]	Methiocarb is highly toxic to birds

Note: The wide range for the rat oral LD50 of methiocarb is attributed to variability in experimental conditions, including the choice of vehicle.[5]

Table 2: Acute Dermal Toxicity (LD50)

Species	Methiocarb (mg/kg)	Carbaryl (mg/kg)	Comparative Toxicity
Rat	>2000[5]	>2000[6][7]	Low and comparable toxicity
Rabbit	>2000[5][11]	>2000[6]	Low and comparable toxicity



Table 3: Ecotoxicity

Organism	Methiocarb	Carbaryl	Comparative Toxicity
Fish (96-hr LC50)	0.65 - 1.1 mg/L[11]	0.25 - 20 mg/L[6][7]	Both are toxic, with overlapping ranges
Freshwater Invertebrates	Highly Toxic	Very Highly Toxic[6][7]	Both are highly toxic
Honey Bees (Topical LD50)	Highly Toxic	1 μ g/bee (Highly Toxic)[6]	Both are highly toxic

Experimental Protocols

The toxicity data presented are typically derived from standardized studies following international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals.[12][13]

- 1. Principle: A stepwise procedure is used with a small group of animals (typically three) for each step.[14] The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower fixed dose level, or cessation of testing. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on existing information about the substance.[14]
- 2. Animal Model: Typically, young, healthy, non-pregnant female rats are used, as they are often slightly more sensitive.[13] Animals are acclimatized to laboratory conditions for at least five days before the study.[13]
- 3. Administration of Doses: The test substance is administered orally by gavage in a single dose.[13] Animals are fasted prior to dosing to enhance absorption. The volume administered is







generally kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[13]

- 4. Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[14] Observations are frequent on the day of dosing and at least daily thereafter.
- 5. Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in organs and tissues.[14]
- 6. Interpretation: The substance is classified into a toxicity category based on the number of mortalities observed at specific dose levels.[13] This method allows for hazard classification with fewer animal deaths compared to traditional LD50 tests.





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